6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with the molecular formula C6H4BrClN4 and a molecular weight of 247.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a triazolopyrazine core. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Cross-coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to yield N-propargylenaminones.
Cyclization: Intramolecular cyclization of the propargylic derivatives is catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to form the final triazolopyrazine structure.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other similar compounds, such as:
6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine: Lacks the chlorine and methyl groups, which may affect its reactivity and biological activity.
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine: Lacks the bromine atom, which can influence its chemical properties and applications.
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine: Lacks both bromine and chlorine atoms, making it less reactive in certain substitution reactions.
The presence of bromine, chlorine, and methyl groups in this compound makes it unique and versatile for various applications in research and industry.
Properties
IUPAC Name |
6-bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c1-3-10-11-6-5(8)9-4(7)2-12(3)6/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAFXDZUEAMBOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(N=C2Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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